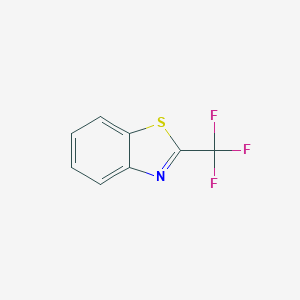

2-(Trifluoromethyl)benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIPCCMPIAFOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346036 | |

| Record name | 2-(Trifluoromethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14468-40-7 | |

| Record name | 2-(Trifluoromethyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIFLUOROMETHYL)BENZOTHIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Trifluoromethyl Benzothiazole and Its Derivatives

Classical and Established Synthetic Routes

Traditional methods for synthesizing the 2-(trifluoromethyl)benzothiazole scaffold have laid the groundwork for further innovation. These established routes primarily involve the construction of the benzothiazole (B30560) ring from precursor molecules or the direct trifluoromethylation of a pre-existing benzothiazole core.

Condensation Reactions of o-Aminothiophenols with Trifluoroacetic Acid or its Derivatives

A foundational approach to constructing 2-(trifluoromethyl)benzothiazoles is the condensation of o-aminothiophenols with trifluoroacetic acid (TFA) or its more reactive derivatives. nih.gov This method leverages the nucleophilic character of the amino and thiol groups of o-aminothiophenol to react with the electrophilic carbonyl carbon of the trifluoroacetyl group.

In a direct approach, heating o-aminothiophenol with an excess of trifluoroacetic acid can yield this compound. For instance, an autocatalytic procedure involving heating o-aminothiophenol and TFA at 70°C for 16 hours resulted in a 99% yield of the product after evaporation of the excess TFA. nih.gov However, the efficiency of this reaction can be sensitive to the electronic properties of the o-aminothiophenol. When an electron-deficient substrate like 4-trifluoromethyl-substituted o-aminothiophenol was used under the same conditions, the yield of the corresponding this compound dropped to 58%. nih.gov

To enhance the reaction's efficacy, particularly with less reactive substrates, condensing agents and alternative reagents are often employed. Polyphosphoric acid (PPA) is a common catalyst and dehydrating agent in these reactions, facilitating the cyclization and formation of the benzothiazole ring. nih.gov The reaction mechanism in the presence of PPA is believed to involve the initial formation of a 2-hydroxy thiazolidine (B150603) intermediate, which then undergoes dehydration to form the final 2-substituted benzothiazole. nih.gov

The use of trifluoroacetic anhydride (B1165640), a more reactive derivative of TFA, can also drive the reaction forward more efficiently. The general method involves the slow addition of the acid chloride derivative to a solution of o-aminothiophenol in a suitable solvent, such as 1-methyl-pyrrolidinone, at room temperature under an inert atmosphere, followed by heating to promote cyclization. nih.gov

Below is a table summarizing representative yields from the condensation of o-aminothiophenols with trifluoroacetic acid under different conditions.

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

| o-Aminothiophenol | Trifluoroacetic Acid (TFA) | 70°C, 16 h | This compound | 99% | nih.gov |

| 4-Trifluoromethyl-substituted o-aminothiophenol | Trifluoroacetic Acid (TFA) | 70°C, 16 h | 2,6-Bis(trifluoromethyl)benzothiazole | 58% | nih.gov |

| o-Aminothiophenol | Trifluoroacetic Anhydride | 1-Methyl-pyrrolidinone, 100°C, 1 h | This compound | High | nih.gov |

Trifluoromethylation of Pre-existing Benzothiazole Cores using Trifluoromethylating Reagents

An alternative to building the benzothiazole ring with the trifluoromethyl group already in place is the direct trifluoromethylation of a pre-existing benzothiazole core. This approach is particularly useful for accessing a variety of substituted 2-(trifluoromethyl)benzothiazoles from common benzothiazole precursors. A range of trifluoromethylating reagents, both nucleophilic and electrophilic, have been developed for this purpose.

The Ruppert-Prakash reagent , trimethyl(trifluoromethyl)silane (TMSCF₃), is a widely used nucleophilic trifluoromethylating agent. sigmaaldrich.comwikipedia.org Its application typically requires an initiator, such as a fluoride (B91410) source, to generate the active trifluoromethyl anion. sigmaaldrich.com This method has proven effective for the trifluoromethylation of various heterocyclic compounds.

Umemoto's reagents are electrophilic trifluoromethylating agents that offer an alternative pathway for trifluoromethylation. tcichemicals.comrsc.orgnih.gov These reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are powerful and can trifluoromethylate a wide range of nucleophiles. tcichemicals.comnih.gov The reaction of Umemoto's reagent with a suitable benzothiazole derivative, often a 2-halobenzothiazole, can lead to the formation of the desired this compound.

Copper-catalyzed trifluoromethylation reactions have also emerged as a powerful tool. nih.govbeilstein-journals.org These methods can employ various trifluoromethyl sources and are often tolerant of a wide range of functional groups. For instance, copper-catalyzed reactions of 2-halobenzothiazoles with trifluoromethylating agents can provide a direct route to 2-(trifluoromethyl)benzothiazoles.

The table below provides a conceptual overview of trifluoromethylation strategies for benzothiazole cores.

| Benzothiazole Precursor | Trifluoromethylating Reagent Type | General Conditions | Product |

| Benzothiazole | Nucleophilic (e.g., Ruppert-Prakash Reagent) | Fluoride initiator | This compound |

| 2-Halobenzothiazole | Electrophilic (e.g., Umemoto's Reagent) | Base | This compound |

| 2-Halobenzothiazole | Copper-catalyzed | Trifluoromethyl source, ligand | This compound |

Advanced and Novel Synthetic Approaches

In recent years, the focus has shifted towards developing more efficient, atom-economical, and environmentally benign methods for synthesizing 2-(trifluoromethyl)benzothiazoles. These advanced approaches often involve one-pot strategies and cascade reactions, which combine multiple synthetic steps into a single operation, thereby reducing waste and simplifying purification processes.

One-Pot Synthesis Strategies

One-pot syntheses are highly desirable as they streamline the synthetic process. Several innovative one-pot methods for the preparation of 2-(trifluoromethyl)benzothiazoles have been reported, demonstrating significant advantages over classical multi-step procedures.

A novel and efficient one-pot method involves the condensation of o-amino(thio)phenols with trifluoroacetonitrile (B1584977) (CF₃CN) that is generated in situ. rsc.orgrawdatalibrary.netconsensus.appsciprofiles.com This strategy circumvents the need to handle the potentially hazardous and volatile trifluoroacetonitrile directly. The reaction proceeds in good to excellent yields and is applicable to the synthesis of not only 2-(trifluoromethyl)benzothiazoles but also 2-(trifluoromethyl)benzimidazoles and benzoxazoles. rsc.orgrawdatalibrary.netconsensus.appsciprofiles.com

The mechanism is proposed to involve the nucleophilic addition of the amino group of the o-amino(thio)phenol to the in situ generated trifluoroacetonitrile, forming an imidamide intermediate. rsc.orgrawdatalibrary.net This intermediate then undergoes intramolecular cyclization to afford the final this compound product. rsc.orgrawdatalibrary.net This method has been successfully demonstrated on a gram scale, highlighting its synthetic utility. rsc.orgrawdatalibrary.net

Domino reactions, where a single event triggers a cascade of subsequent transformations, offer a powerful approach to molecular complexity from simple starting materials. A copper-mediated three-component cascade reaction has been developed for the one-pot synthesis of 2-(trifluoromethyl)benzothiazoles. nih.govresearchgate.net This reaction utilizes readily available starting materials such as o-iodoanilines, methyl trifluoropyruvate, and elemental sulfur. nih.govresearchgate.net

This domino strategy demonstrates a broad substrate scope and good functional group tolerance, allowing for the synthesis of a variety of substituted 2-(trifluoromethyl)benzothiazoles. nih.govresearchgate.net The same methodology has also been successfully applied to the synthesis of a 2-(trifluoromethyl)benzoselenazole, showcasing its versatility. nih.govresearchgate.net The reaction is believed to proceed through a sequence of copper-mediated steps, including condensation, thiolation, and cyclization, to form the final product in a single pot. nih.govresearchgate.net

The table below summarizes the key features of these advanced one-pot synthetic approaches.

| Synthetic Strategy | Key Reactants | Key Features |

| Condensation with in situ generated CF₃CN | o-Amino(thio)phenols, source of CF₃CN | One-pot, good to excellent yields, applicable to other heterocycles |

| Domino Copper-Mediated Three-Component Cascade | o-Iodoanilines, methyl trifluoropyruvate, elemental sulfur | One-pot, broad substrate scope, good functional group tolerance |

Palladium-Catalyzed Methods

Palladium catalysis stands as a cornerstone in the synthesis of complex organic molecules, and its application in forming the benzothiazole ring system is well-documented. These methods often provide high yields and demonstrate broad functional group tolerance.

A prominent palladium-catalyzed strategy for constructing 2-substituted benzothiazoles involves the cyclization of thiobenzanilides through a process of C-H functionalization and subsequent intramolecular C-S bond formation. researchgate.netrsc.org This method is distinguished by its use of a novel catalytic system, which typically consists of a palladium(II) catalyst in conjunction with a copper(I) co-catalyst. researchgate.net The reaction proceeds efficiently to produce a wide range of variously substituted benzothiazoles in high yields. researchgate.netnih.gov The process is valued for its ability to tolerate various functional groups on the aromatic rings of the thiobenzanilide (B1581041) precursor. researchgate.net

The general catalytic cycle for this transformation is initiated by the palladium-catalyzed activation of a C-H bond on the aniline (B41778) ring of the thiobenzanilide, followed by an intramolecular cyclization that forms the crucial C-S bond, thus constructing the thiazole (B1198619) ring.

Table 1: Examples of Palladium-Catalyzed Benzothiazole Synthesis A representative table illustrating the scope of the C-H functionalization/C-S bond formation methodology.

| Starting Thiobenzanilide | Catalyst System | Product | Yield (%) | Reference |

| N-phenylthiobenzamide | Pd(OAc)₂, CuI, Bu₄NBr | 2-Phenylbenzothiazole | High | researchgate.net |

| N-(4-methylphenyl)thiobenzamide | Pd(OAc)₂, CuI, Bu₄NBr | 2-Phenyl-6-methylbenzothiazole | High | researchgate.net |

| N-(4-methoxyphenyl)thiobenzamide | Pd(OAc)₂, CuI, Bu₄NBr | 2-Phenyl-6-methoxybenzothiazole | High | researchgate.net |

This table is for illustrative purposes based on the described methodology.

The activation of carbon-chlorine (C-Cl) bonds by palladium catalysts is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, leveraging the greater availability and lower cost of aryl chlorides compared to bromides or iodides. While the specific use of 2,2,2-trifluoro-N-arylacetimidoyl chlorides in a palladium-catalyzed C-Cl activation for the direct synthesis of 2-(trifluoromethyl)benzothiazoles is not extensively detailed in the surveyed literature, the underlying principle of such activations is well-established. For instance, palladium catalysts based on specialized ligands like NIXANTPHOS have been successfully employed for the regioselective arylation of azaallyl anions with a variety of aryl chlorides, proceeding under mild conditions and preventing product isomerization. nih.gov These reactions demonstrate that a Pd(0)/Pd(II) catalytic cycle can effectively cleave the stable C-Cl bond, enabling cross-coupling reactions that would otherwise be challenging. nih.gov This general capability highlights the potential for developing specific applications with fluorinated substrates like trifluoroacetimidoyl chlorides.

Nickel-Catalyzed Insertion Reactions and Subsequent Thermal Desulfidation for Ring Transformation

Nickel catalysis offers a cost-effective and versatile alternative to palladium for various organic transformations. A notable application involves the ring transformation of this compound itself. thieme-connect.com In this process, a nickel(0) catalyst, such as bis(1,5-cyclooctadiene)nickel [Ni(cod)₂], facilitates the insertion of an alkyne into the aromatic C–S bond of the benzothiazole ring. thieme-connect.com This insertion leads to the formation of a seven-membered benzothiazepine (B8601423) intermediate. thieme-connect.com

The reaction is believed to proceed through the formation of a thianickelacycle intermediate, which has been confirmed by structural analysis. thieme-connect.com Following the nickel-catalyzed insertion, a subsequent thermal desulfidation step removes the sulfur atom from the newly formed seven-membered ring, resulting in a ring contraction to yield a 2-(trifluoromethyl)quinoline. thieme-connect.com This sequence represents a formal substitution of the sulfur atom in the benzothiazole ring with a two-carbon unit from the alkyne, providing an innovative route to functionalized quinolines from benzothiazole precursors. thieme-connect.com

Table 2: Nickel-Catalyzed Ring Transformation of this compound

| Benzothiazole Substrate | Alkyne | Catalyst System | Product | Reference |

| This compound | 3-Hexyne | Ni(cod)₂, IPr | 3,4-Diethyl-2-(trifluoromethyl)quinoline | thieme-connect.com |

| This compound | 2,5-Dimethyl-3-hexyne | Ni(cod)₂, IPr | 3,4-Diisopropyl-2-(trifluoromethyl)quinoline | thieme-connect.com |

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Green Chemistry-Inspired Synthesis of Benzothiazole Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles to minimize environmental impact. researchgate.netmdpi.com These methods focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comrsc.org

One successful green approach involves the condensation of 2-aminobenzenethiol with various aldehydes using a recyclable Amberlite IR-120 resin as a catalyst under microwave irradiation. rsc.org This method is notable for its efficiency and the reusability of the catalyst. rsc.org Other strategies include the use of visible light in the presence of a photosensitizer like riboflavin, or ultrasound-assisted synthesis, which can often reduce reaction times and improve yields. nih.govresearchgate.net The use of water as a solvent, catalyzed by reagents like NH₄Cl, also represents a significant step towards a more sustainable synthesis of benzothiazole derivatives. nih.gov These methods provide effective and environmentally friendly alternatives to traditional synthetic routes that may rely on hazardous solvents or harsh conditions. mdpi.com

Regioselective Synthesis and Functionalization of Substituted this compound Derivatives

Beyond the initial synthesis of the benzothiazole ring, its subsequent functionalization is crucial for creating diverse derivatives with tailored properties. Regioselective methods that allow for the precise introduction of functional groups at specific positions on the benzothiazole core are of high value.

Strategies for Introducing Additional Functional Groups onto the Benzothiazole Ring

A powerful strategy for the functionalization of heteroaromatic rings, including benzothiazole, is through transition-metal-catalyzed C-H bond activation. nih.gov This approach avoids the need for pre-functionalized starting materials, making it a more atom-economical process.

One of the most versatile methods for regioselective functionalization is iridium-catalyzed C-H borylation. This reaction introduces a boryl group (such as Bpin) onto the benzothiazole ring with high selectivity. The resulting organoboron intermediate is a versatile building block that can participate in a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce aryl, alkyl, or other functional groups.

Palladium-catalyzed direct C-H arylation is another key strategy. Using iodoarenes as coupling partners in the presence of a palladium catalyst and a silver-based promoter, it is possible to directly functionalize the C-H bonds of the benzothiazole ring at room temperature. Furthermore, tandem reactions have been developed, for example, where a substrate-assisted C-H iodination is followed by a trifluoromethylthiolation using AgSCF₃ to introduce an SCF₃ group at a specific position. thieme-connect.com These methods provide precise control over the placement of new substituents, enabling the synthesis of complex and highly functionalized this compound derivatives.

Directed Nitration and Halogenation Studies on 2-(Trifluoromethyl)benzothiazoles

The introduction of nitro and halogen groups onto the this compound scaffold is a key strategy for the synthesis of new derivatives with potential applications in various fields of chemistry. Electrophilic substitution reactions, such as nitration and halogenation, are fundamental methods to achieve this functionalization. The reactivity and regioselectivity of these reactions are significantly influenced by the electron-withdrawing nature of the trifluoromethyl group at the 2-position of the benzothiazole ring system.

Recent studies have explored the direct nitration and bromination of 2-(trifluoromethyl)-1,3-benzothiazole, leading to the development of synthetic methods for previously unknown and known nitro- and bromo-substituted derivatives. osi.lv

Nitration of 2-(Trifluoromethyl)-1,3-benzothiazole

The nitration of 2-(trifluoromethyl)-1,3-benzothiazole has been investigated to prepare mononitro-substituted derivatives. A notable method involves the reaction of 2-(trifluoromethyl)-1,3-benzothiazole with ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in trifluoroacetic anhydride (TFAA) at room temperature. osi.lv This approach has been successfully employed for the synthesis of 4-nitro-2-(trifluoromethyl)-1,3-benzothiazole and has also provided a new route to the previously known 6-nitro-2-(trifluoromethyl)-1,3-benzothiazole. osi.lv

The conditions for the nitration reaction are crucial for achieving the desired products. The use of trifluoroacetic anhydride as a solvent and activating agent for ammonium nitrate allows the reaction to proceed under relatively mild conditions. The regioselectivity of the nitration is a key aspect of this transformation, yielding specific isomers.

Table 1: Nitration of 2-(Trifluoromethyl)-1,3-benzothiazole

| Starting Material | Reagents | Product(s) | Reference |

| 2-(Trifluoromethyl)-1,3-benzothiazole | NH₄NO₃ in TFAA | 4-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | osi.lv |

| 2-(Trifluoromethyl)-1,3-benzothiazole | NH₄NO₃ in TFAA | 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | osi.lv |

Halogenation of 2-(Trifluoromethyl)-1,3-benzothiazole

The halogenation of 2-(trifluoromethyl)benzothiazoles has also been a subject of synthetic exploration. Specifically, an efficient method for the preparation of 2-substituted 4,5,6,7-tetrabromo-1,3-benzothiazoles has been developed. osi.lv This method is based on the reaction of 2-substituted 1,3-benzothiazoles, including the 2-trifluoromethyl derivative, with N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at room temperature. osi.lv

This procedure allows for the exhaustive bromination of the benzene (B151609) ring of the benzothiazole core, leading to the formation of the tetrabrominated product. The choice of the brominating agent and the acidic medium is critical for the success of this transformation.

Table 2: Bromination of 2-(Trifluoromethyl)-1,3-benzothiazole

| Starting Material | Reagents | Product | Reference |

| 2-(Trifluoromethyl)-1,3-benzothiazole | NBS in TFA–H₂SO₄ | 4,5,6,7-Tetrabromo-2-(trifluoromethyl)-1,3-benzothiazole | osi.lv |

These directed nitration and halogenation studies provide valuable synthetic routes to functionalized 2-(trifluoromethyl)benzothiazoles. The resulting nitro- and bromo-substituted compounds can serve as versatile building blocks for the synthesis of more complex molecules with tailored properties.

Chemical Reactivity and Derivatization Strategies of 2 Trifluoromethyl Benzothiazole

Investigation of Oxidation Reactions and Resulting Product Profiles

A review of the scientific literature did not yield specific studies on the oxidation of 2-(trifluoromethyl)benzothiazole. While the oxidation of the parent benzothiazole (B30560) and its alkyl-substituted derivatives has been investigated, the significant electronic influence of the trifluoromethyl group prevents direct extrapolation of those results. For instance, gas-phase oxidation of benzothiazole with hydroxyl radicals leads to the formation of various hydroxybenzothiazole isomers. nih.gov However, the deactivating nature of the CF₃ group would likely alter the sites and rates of such reactions, necessitating dedicated experimental studies to determine the specific product profiles for this compound.

Characterization of Reduction Reactions and Corresponding Product Formation

The reduction of the trifluoromethyl group in this compound is a challenging but feasible transformation. While exhaustive reduction to a methyl group is known, more selective partial reduction represents a significant advancement in synthetic chemistry. A noteworthy strategy involves the selective activation and reduction of a single C-F bond.

Research has demonstrated a method for the catalytic reduction of trifluoromethyl arenes (ArCF₃) to difluoromethyl arenes (ArCF₂H). rsc.org This transformation is achieved through a dual-catalyst system comprising palladium and copper. rsc.org This hydrodefluorination represents a partial reduction of the trifluoromethyl group, offering a pathway to difluoromethyl-substituted benzothiazoles, which are valuable in medicinal chemistry. The process is highly selective for the cleavage of a single C-F bond, avoiding over-reduction to the CH₃ group. rsc.org

| Reaction | Catalyst/Reagents | Product | Reference |

| Partial Reduction (Hydrodefluorination) | Palladium and Copper co-catalysts | 2-(Difluoromethyl)benzothiazole | rsc.org |

Exploration of Nucleophilic Substitution Reactions at the Trifluoromethyl Group

Direct nucleophilic substitution at the trifluoromethyl group, where the entire CF₃ moiety is displaced by a nucleophile, is not a commonly reported reaction pathway for this compound. The carbon-fluorine bonds are exceptionally strong, making the trifluoromethyl group a poor leaving group.

Instead, the powerful electron-withdrawing effect of the CF₃ group plays a crucial role in activating the C-2 position of the benzothiazole ring toward nucleophilic aromatic substitution (SNAr). researchgate.net In this mechanism, a nucleophile attacks the electron-deficient C-2 carbon, leading to the displacement of a suitable leaving group positioned at that site. The CF₃ group facilitates this by stabilizing the negatively charged Meisenheimer complex intermediate.

Furthermore, studies on polyfluoroarenes containing a trifluoromethyl group show that nucleophilic attack preferentially occurs at the position para to the CF₃ group, displacing a fluoride (B91410) ion. nih.govresearchgate.net This regioselectivity is governed by the electron-density distribution on the aromatic ring and steric factors. nih.gov Therefore, while the trifluoromethyl group is central to the reactivity, it is not the group being substituted but rather a powerful activating and directing group for nucleophilic attack on the aromatic system.

Studies on C-F Bond Activation for Further Functionalization

The activation of the inert C-F bond is a formidable challenge in organic synthesis but offers a powerful strategy for the derivatization of fluorinated molecules like this compound. rsc.org Functionalizing a C-F bond allows for the synthesis of partially fluorinated compounds from readily available polyfluorinated starting materials. researchgate.net

Several strategies have been developed for the C-F bond activation of trifluoromethylarenes:

Transition Metal Catalysis : This is a leading approach where transition metal complexes, often featuring palladium, copper, or nickel, can mediate the cleavage of a C-F bond. The catalytic reduction of ArCF₃ to ArCF₂H is a prime example of this strategy. rsc.org

Lewis Acid and Base-Mediated Activation : Main-group Lewis acids and various bases can be employed to facilitate C-F bond cleavage. rsc.org

Radical-Based Defluorination : The generation of radical intermediates can lead to C-F bond functionalization. These reactions can be initiated by single-electron transfer (SET) from low-valent metals or through photoredox catalysis under visible light irradiation. rsc.orgresearchgate.net For example, a protocol for the C-F bond elaboration of trifluoromethylalkenes uses allyl metallics as nucleophilic partners, proceeding through a cascade of nucleophilic SN2' defluorinative allylation. nih.gov

These methods provide pathways to convert the robust CF₃ group on the benzothiazole ring into other valuable functional groups, such as CF₂H, CF₂R, and others, significantly broadening the synthetic utility of the parent molecule.

Nitration and Halogenation Reaction Mechanisms and Product Distributions

Electrophilic aromatic substitution reactions, such as nitration and halogenation, on the this compound ring have been studied, revealing specific product distributions influenced by the directing effects of the substituents. osi.lv The trifluoromethyl group is a deactivating, meta-directing group, while the fused thiazole (B1198619) ring also influences the position of substitution.

Nitration: The nitration of this compound using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) in trifluoroacetic anhydride (B1165640) (TFAA) at room temperature results in the formation of a mixture of mononitro-substituted products. The primary products are 4-nitro-2-(trifluoromethyl)-1,3-benzothiazole and 6-nitro-2-(trifluoromethyl)-1,3-benzothiazole. osi.lv

Halogenation: Bromination of this compound can be achieved using N-bromosuccinimide (NBS) in a mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) at room temperature. This powerful brominating system leads to exhaustive substitution on the benzene (B151609) ring, yielding 2-(trifluoromethyl)-4,5,6,7-tetrabromo-1,3-benzothiazole as the product. osi.lv This indicates that under strong electrophilic conditions, all available positions on the benzene portion of the molecule are susceptible to halogenation.

| Reaction | Reagents | Products | Reference |

| Nitration | NH₄NO₃, TFAA | 4-Nitro-2-(trifluoromethyl)-1,3-benzothiazole, 6-Nitro-2-(trifluoromethyl)-1,3-benzothiazole | osi.lv |

| Bromination | NBS, TFA-H₂SO₄ | 2-(Trifluoromethyl)-4,5,6,7-tetrabromo-1,3-benzothiazole | osi.lv |

Biological Activities and Medicinal Chemistry Applications of 2 Trifluoromethyl Benzothiazole Derivatives

Anticancer Activities

The quest for novel and more effective anticancer agents has led researchers to explore the potential of 2-(trifluoromethyl)benzothiazole derivatives. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, operating through specific molecular pathways that lead to cancer cell death.

In Vitro Cytotoxicity Evaluation against Diverse Cancer Cell Lines

A number of studies have highlighted the potent in vitro anticancer activity of this compound derivatives across a wide spectrum of human cancer cell lines. For instance, certain derivatives have shown significant growth-inhibitory effects against cell lines such as the human macrophage cell line U-937 and the human leukemia monocytic cell line THP-1. nih.gov Other examples include chlorotrifluoromethyl phenyl ureido picolinamide (B142947) benzothiazoles and bis-trifluoromethyl phenyl ureido based picolinamide benzothiazole (B30560) derivatives, which have been evaluated for their anti-proliferative activities against sixty human cancer cell lines. nih.gov

Substituted pyridine-based acetamide (B32628) benzothiazole derivatives have also been synthesized and have shown anti-proliferative activities against a range of human cell lines, inducing apoptosis in HepG2 cells. researchgate.net Furthermore, novel 2-amino-5-benzylthiazole derivatives, including one with a trifluoromethyl-benzyl group, have been investigated for their ability to induce apoptosis in human leukemia cells. ukrbiochemjournal.org

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50/GI50 (µM) | Reference |

|---|---|---|---|

| Chlorotrifluoromethyl phenyl ureido picolinamide benzothiazole | Non-small cell lung cancer (HOP-92) | 0.0718 | nih.gov |

| 2,8-dimethyl-7-(3-trifluoromethyl-benzyl)pyrazolo[4,3-e]thiazolo[3,2-a]pyrimidin-4(2H)-one | Human leukemia cells | Not specified | ukrbiochemjournal.org |

| Nitrobenzylidene containing thiazolidine (B150603) derivative | MCF7 | 0.036 | nih.gov |

| Nitrobenzylidene containing thiazolidine derivative | HEPG2 | 0.048 | nih.gov |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole | HT-29 | 0.024 | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole | H460 | 0.29 | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole | A549 | 0.84 | nih.gov |

| Chlorobenzyl indole semicarbazide benzothiazole | MDA-MB-231 | 0.88 | nih.gov |

Elucidation of Molecular Mechanisms of Action (e.g., Induction of Apoptosis, Inhibition of Cell Proliferation)

The anticancer activity of this compound derivatives is largely attributed to their ability to induce apoptosis, a form of programmed cell death, and to inhibit cell proliferation. A significant body of research indicates that these compounds often trigger the mitochondrial intrinsic pathway of apoptosis. nih.gov This pathway is characterized by the generation of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. nih.gov

The induction of apoptosis is further evidenced by the activation of key executioner enzymes. Studies have shown that these derivatives can induce the cleavage of PARP1 and caspase-3. ukrbiochemjournal.org Caspase-3 activation is a critical step in the apoptotic cascade, leading to the breakdown of cellular components. Furthermore, these compounds have been observed to modulate the expression of Bcl-2 family proteins. They can increase the levels of pro-apoptotic proteins like Bim while decreasing the levels of anti-apoptotic proteins such as Bcl-2, thereby shifting the cellular balance towards apoptosis. ukrbiochemjournal.orgnih.gov This modulation of apoptotic regulators, coupled with the induction of DNA single-strand breaks and fragmentation, underscores the potent pro-apoptotic capabilities of these molecules. ukrbiochemjournal.org

Impact of the Trifluoromethyl Group on Enhanced Cytotoxicity and Efficacy

The presence of the trifluoromethyl group has been shown to increase the potency of aryl-urea derivatives, with some compounds exhibiting IC50 values better than the standard drug Doxorubicin against certain cancer cell lines. nih.gov In one study, a trifluoromethylated isoxazole (B147169) derivative was found to be almost eight times more active than its non-trifluoromethylated counterpart, clearly demonstrating the positive impact of the -CF3 moiety on anticancer activity. rsc.org The lipophilic nature of the trifluoromethyl group can also improve the metabolic stability of the drug, a desirable property in drug design. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Agents

Structure-activity relationship (SAR) studies are instrumental in optimizing the anticancer potential of this compound derivatives. These studies have revealed that the nature and position of substituents on the benzothiazole ring system and associated phenyl rings significantly influence their biological activity.

For instance, the presence of hydrophobic groups on the R1 fragment of the benzothiazole scaffold has been shown to potentiate anticancer activity. colab.ws In a series of benzothiazole-phenyl analogs, it was found that trifluoromethyl groups on the aromatic rings are well-tolerated at the ortho and para positions. nih.govresearchgate.net The substitution pattern on the 2-phenyl ring is a key determinant of activity. For example, the presence of electron-withdrawing groups in the 4-position of the benzyl (B1604629) ring has been shown to result in the highest antitumor activity in some series of compounds. nih.gov

Furthermore, the introduction of a pyrazole (B372694) moiety has been found to significantly enhance the antitumor activity of certain benzothiazole derivatives. nih.gov The type of linker between the benzothiazole core and other aromatic systems also plays a critical role. For example, the presence of a urea (B33335) spacer and phenyl disubstitution in sorafenib (B1663141) analogues contributes to their anti-proliferative activity. nih.gov These SAR insights provide a rational basis for the design and development of new, more potent this compound-based anticancer agents.

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have emerged as promising antimicrobial agents with efficacy against a range of pathogenic bacteria.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Pathogens

Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain aminoacetylenic benzothiazole derivatives have shown promising activity against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). uop.edu.jo

The antibacterial potency is often influenced by the specific substitutions on the benzothiazole scaffold. In some series, compounds with a chloro substitution have exhibited good antibacterial activity. nih.gov The introduction of a trifluoromethyl group in N-phenyl substituted pyrazole derivatives has also resulted in compounds with potent activity against Gram-positive bacteria. nih.gov

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aminoacetylenic benzothiazole derivative (BZ5) | Staphylococcus aureus | 15.62 | uop.edu.jo |

| Aminoacetylenic benzothiazole derivative (BZ7) | Pseudomonas aeruginosa | 31.25 | uop.edu.jo |

| Dichloropyrazole-based benzothiazole analogue (104) | Gram-positive strains | 0.0156–0.25 | nih.gov |

| Dichloropyrazole-based benzothiazole analogue (104) | Gram-negative strains | 1–4 | nih.gov |

| Benzothiazole clubbed isatin (B1672199) derivative (41c) | Escherichia coli | 3.1 | nih.gov |

| Benzothiazole clubbed isatin derivative (41c) | Pseudomonas aeruginosa | 6.2 | nih.gov |

| Sulfonamide analogue of benzothiazole (66c) | Pseudomonas aeruginosa | 3.1–6.2 | nih.gov |

| Sulfonamide analogue of benzothiazole (66c) | Staphylococcus aureus | 3.1–6.2 | nih.gov |

| Sulfonamide analogue of benzothiazole (66c) | Escherichia coli | 3.1–6.2 | nih.gov |

Antifungal Properties and Spectrum of Activity

Derivatives of the benzothiazole family have demonstrated notable antifungal capabilities. While research specifically isolating the this compound moiety is specific, related structures show significant promise. For instance, studies on 2-trifluoromethyl-benzimidazoles, a structurally similar class of compounds, have revealed their effectiveness against various fungal species. lww.com

In these studies, the antifungal activity was assessed using both diffusion methods to measure the diameter of the inhibition area and by determining the minimum inhibitory concentration (MIC). It was observed that certain substitutions on the benzimidazole (B57391) ring, such as the addition of chloro groups at the 5 and 6 positions, yielded the most potent antifungal effects against the majority of microorganisms tested. lww.com The fungicidal properties of benzothiazole derivatives are a recognized characteristic, contributing to their broad evaluation as antimicrobial agents. hopaxfc.comsigmaaldrich.com

Development as Potential Anti-infective Agents

The escalating threat of antibiotic resistance has spurred the search for novel anti-infective agents, with benzothiazole derivatives emerging as a highly promising class of compounds. nih.gov The chemical versatility of the benzothiazole scaffold allows for modifications that yield potent activity against a wide range of bacterial pathogens. nih.gov

Research has identified specific derivatives with significant antibacterial action. For example, thiazolidinone derivatives of 2-aryl-3-(6-trifluoromethoxy) benzothiazole have shown considerable efficacy. nih.gov Compound 11a from one such study exhibited MIC values ranging from 0.10 to 0.25 mg/ml against Listeria monocytogenes, Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus, which is comparable to the standard drug streptomycin. nih.gov Similarly, compound 11b was as effective as the reference drug against S. aureus and L. monocytogenes. nih.gov Structure-activity relationship (SAR) studies have highlighted that substitutions at the 7th position of the benzothiazole ring, such as methyl (43a ) or bromo (43b ) groups, can enhance antibacterial action. nih.gov

| Compound | Target Organism | Activity Metric | Reference |

|---|---|---|---|

| 11a | L. monocytogenes, P. aeruginosa, E. coli, S. aureus | MIC = 0.10–0.25 mg/ml | nih.gov |

| 11b | S. aureus, L. monocytogenes | MIC = 0.15 mg/ml | nih.gov |

| 41c | E. coli | MIC = 3.1 μg/ml | nih.gov |

| 41c | P. aeruginosa | MIC = 6.2 μg/ml | nih.gov |

| 43a/43b | S. aureus, B. subtilis, E. coli | Zone of Inhibition = 21–27 mm | nih.gov |

Other Pharmacological Applications

Antimalarial Potential

Benzothiazole derivatives are promising candidates for the development of new antimalarial drugs. medchemexpress.comnih.govnih.gov A systematic review identified 232 benzothiazole-containing substances with potent activity against various strains of the malaria parasite. medchemexpress.comnih.govnih.gov The mechanism of action often involves the inhibition of essential Plasmodium falciparum enzymes. medchemexpress.comnih.gov

Beyond directly targeting the parasite, a novel approach involves targeting the malaria vector. In silico studies have investigated benzothiazole derivatives as potential inhibitors of trehalase, an enzyme crucial for flight and stress adaptation in Anopheles mosquitoes. sigmaaldrich.com Two lead compounds demonstrated superior binding affinities to trehalase from Anopheles funestus (AfTre) and Anopheles gambiae (AgTre) compared to a known inhibitor, suggesting their potential for developing new insecticides to control malaria transmission. sigmaaldrich.com Further studies have also shown that synthesized benzothiazole derivatives possess significant in-vitro antimalarial activity against Plasmodium berghei. sigmaaldrich.com

| Compound | Target | Activity Metric (Binding Affinity) | Reference |

|---|---|---|---|

| Compound 1 | Anopheles funestus Trehalase (AfTre) | -8.7 kcal/mol | sigmaaldrich.com |

| Compound 1 | Anopheles gambiae Trehalase (AgTre) | -8.2 kcal/mol | sigmaaldrich.com |

| Compound 2 | Anopheles funestus Trehalase (AfTre) | -8.2 kcal/mol | sigmaaldrich.com |

| Compound 2 | Anopheles gambiae Trehalase (AgTre) | -7.4 kcal/mol | sigmaaldrich.com |

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases, and benzothiazole derivatives have shown significant potential as anti-inflammatory agents. nih.gov Certain derivatives can effectively suppress the production of pro-inflammatory cytokines. For example, compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) significantly reduces levels of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov

The anti-inflammatory mechanism of these compounds is multifaceted. Schiff bases of 2-amino-6-trifluoromethoxy benzothiazole have been shown to reduce the expression of inflammatory mediators such as cyclooxygenase 2 (COX-2), JNK, TNF-α, and nuclear factor kappa B (NF-kB). sigmaaldrich.com Other derivatives have been found to inhibit the production of nitric oxide (NO), IL-6, and TNF-α in lipopolysaccharide (LPS)-induced macrophages and microglial cells. In some cases, this activity is linked to the activation of the Nrf2-HO-1 signaling pathway, which helps alleviate oxidative stress and inflammation.

Enzyme Inhibition Studies (e.g., FAAH, sEH, Phosphodiesterase)

The ability of this compound derivatives to selectively inhibit key enzymes is central to their therapeutic potential. They have been investigated as inhibitors of a range of enzymes implicated in pain, inflammation, and neurodegeneration.

Fatty Acid Amide Hydrolase (FAAH) and Soluble Epoxide Hydrolase (sEH) Inhibition: FAAH and sEH are critical enzymes in the signaling pathways of bioactive lipids that modulate pain and inflammation. sigmaaldrich.com Simultaneous inhibition of both enzymes is a promising strategy for pain management. nih.govsigmaaldrich.com Research into benzothiazole-phenyl analogs has identified potent dual FAAH/sEH inhibitors. sigmaaldrich.com Structure-activity relationship studies indicate that trifluoromethyl groups are well-tolerated on the aromatic rings of these inhibitors. sigmaaldrich.com A highly potent dual inhibitor, the 2-chloro analog 4 , demonstrated IC₅₀ values of 7 nM for human FAAH and 9.6 nM for human sEH, highlighting the potential of this scaffold in developing effective analgesics. sigmaaldrich.com

Other Enzyme Inhibition: Derivatives of this class have shown potent inhibitory activity against several other enzymes.

Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): A 2-amino-6-trifluoromethoxy benzothiazole derivative (4f ) was found to be a powerful inhibitor of both AChE and MAO-B, enzymes directly linked to the pathology of Alzheimer's disease. sigmaaldrich.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzothiazole derivatives have been developed as effective inhibitors of VEGFR-2, a key receptor in angiogenesis, making them candidates for anticancer therapies.

Carbonic Anhydrase (CA): Amino acid-benzothiazole conjugates have been evaluated as inhibitors against several human carbonic anhydrase isoforms, including hCA I, hCA II, hCA V, and hCA XIII.

| Compound | Enzyme Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4 (2-chloro analog) | Human Fatty Acid Amide Hydrolase (FAAH) | 7 nM | sigmaaldrich.com |

| Compound 4 (2-chloro analog) | Human Soluble Epoxide Hydrolase (sEH) | 9.6 nM | sigmaaldrich.com |

| Compound 4f | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | sigmaaldrich.com |

| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | sigmaaldrich.com |

Neuroprotective Properties

The neuroprotective effects of benzothiazole derivatives are a significant area of research, particularly for neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease (AD). The drug Riluzole (2-amino-6-trifluoromethoxy benzothiazole), used to treat ALS, exerts its neuroprotective effects through multiple mechanisms, including blocking voltage-gated sodium channels, non-competitively inhibiting NMDA receptors, and reducing glutamate (B1630785) release.

The potential for treating Alzheimer's disease is linked to the enzyme inhibition capabilities of these compounds. The inhibition of AChE and MAO-B by derivatives like compound 4f not only addresses neurotransmitter deficits but may also prevent the formation of beta-amyloid plaques, a hallmark of AD. sigmaaldrich.com This multi-target approach, combining anti-inflammatory actions with enzyme inhibition, positions this compound derivatives as versatile candidates for developing novel neuroprotective therapies. sigmaaldrich.com

Antioxidant Activity and Radical Scavenging Potential

The antioxidant potential of benzothiazole derivatives, including those substituted with trifluoromethyl groups, has been a subject of significant research interest. The ability of these compounds to scavenge free radicals is typically evaluated through various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay.

Research into novel benzothiazole derivatives has demonstrated their significant radical scavenging capabilities. nih.gov Studies on newly synthesized Schiff bases of 2-amino-6-trifluoromethoxy benzothiazole revealed that these compounds have a remarkable potential for improving antioxidant levels. In preclinical models, they were shown to modulate key antioxidant markers by downregulating glutathione (B108866) (GSH), glutathione S-transferase (GST), and catalase levels, while upregulating lipid peroxidation (LPO) levels, indicating their role in combating oxidative stress. researchgate.net

Further investigations into thiazole (B1198619) and sulfonamide derivatives, which share structural similarities, have also highlighted their antioxidant properties. In one study, a series of 2-aminothiazole (B372263) sulfonamide derivatives were synthesized and evaluated. nih.gov Among the tested compounds, N-(5-bromothiazol-2-yl)-4-nitrobenzenesulfonamide (compound 8) emerged as a particularly potent antioxidant in both DPPH and superoxide (B77818) dismutase (SOD)-mimic assays. nih.govexcli.de

The general findings suggest that the benzothiazole scaffold is a promising backbone for the development of novel antioxidant agents. The introduction of various substituents allows for the fine-tuning of this activity. For instance, studies on different series of benzothiazole derivatives have consistently shown dose-dependent radical scavenging activity, with some compounds exhibiting potency comparable to the standard antioxidant, ascorbic acid, particularly at higher concentrations. nih.govmdpi.com The antioxidant activity is often found to be more pronounced in the ABTS assay compared to the DPPH assay for this class of compounds. nih.govmdpi.com

Table 1: Antioxidant Activity of Selected Thiazole/Benzothiazole Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | Scaffold | Assay | Activity Measurement | Result | Source(s) |

|---|---|---|---|---|---|

| Compound 8 | 2-Aminothiazole Sulfonamide | DPPH | % Scavenging | 90.09% | nih.govexcli.de |

| Compound 8 | 2-Aminothiazole Sulfonamide | SOD-mimic | % Activity | 99.02% | nih.govexcli.de |

| BTA-1 | 2-Aryl Benzothiazole | DPPH | Comparison to Standard | Better than ascorbic acid (40 µg/ml) at 60 µg/ml | nih.gov |

| BTA-5 | 2-Aryl Benzothiazole | DPPH | Comparison to Standard | Better than ascorbic acid (60 µg/ml) at 80 µg/ml | nih.gov |

| BTA-8 | 2-Aryl Benzothiazole | DPPH | Comparison to Standard | Comparable to ascorbic acid (80 µg/ml) at 100 µg/ml | nih.gov |

| BTA-1, 4, 5, 8, 11, 12 | 2-Aryl Benzothiazole | ABTS | Comparison to Standard | Better than ascorbic acid (40 µg/ml) at 60 µg/ml | nih.gov |

| Schiff Bases | 2-Amino-6-trifluoromethoxy benzothiazole | In-vivo | Antioxidant Levels | Improved antioxidant levels | researchgate.net |

Mechanisms of Biological Action and Molecular Interactions

Role of Trifluoromethyl Group in Modulating Lipophilicity, Membrane Permeability, and Bioavailability

The trifluoromethyl (-CF3) group is a critical substituent in modern medicinal chemistry, frequently incorporated into molecular scaffolds like benzothiazole to enhance their drug-like properties. Its unique electronic and physical characteristics significantly influence lipophilicity, membrane permeability, and bioavailability.

The -CF3 group is one of the most lipophilic substituents used in drug design. escholarship.org Its presence on a molecule generally increases lipophilicity, a property quantified by the partition coefficient (logP). researchgate.net This enhancement is due to the fluorine atoms, which can lead to better partitioning into lipid environments, such as cell membranes. escholarship.org This increased lipophilicity can improve a compound's ability to cross biological membranes, a crucial step for reaching intracellular targets and enhancing oral bioavailability. nih.gov For example, the incorporation of a -CF3 group into various organic molecules has been shown to profoundly impact their physical and biological properties, including metabolic stability and bioavailability. nih.gov

In the context of benzothiazole derivatives, increasing lipophilicity has been correlated with improved binding affinity for certain biological targets. However, this must be carefully balanced, as excessively high lipophilicity can sometimes lead to increased nonspecific binding. mdpi.com Therefore, the strategic placement of a trifluoromethyl group on the benzothiazole core is a key tactic for medicinal chemists to optimize potency, selectivity, and pharmacokinetic behavior. nih.gov

Investigation of Interactions with Specific Molecular Targets and Biological Pathways

Derivatives of this compound have been investigated for their interactions with a range of specific molecular targets and biological pathways, underscoring their potential as multi-target therapeutic agents.

One area of investigation is in the management of pain and inflammation. Benzothiazole-phenyl analogs, including those with trifluoromethyl substitutions, have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov These enzymes are key targets in pain pathways, and their simultaneous inhibition represents a promising therapeutic strategy. nih.govescholarship.org

In the realm of neurodegenerative diseases, derivatives such as 2-amino-6-trifluoromethoxy benzothiazole have shown potential as antagonists of excitatory amino acid neurotransmission. nih.gov Specifically, the compound PK 26124 was found to antagonize the increase in cGMP levels induced by excitatory amino acids like glutamate and quisqualate. nih.gov Furthermore, newly synthesized Schiff bases of 2-amino-6-trifluoromethoxy benzothiazole have been shown to reduce the expression of key inflammatory mediators in the brain, including cyclooxygenase 2 (COX-2), JNK, tumor necrosis factor (TNF-α), and nuclear factor kappa B (NF-kB). researchgate.net These pathways are critically involved in the neuroinflammation associated with conditions like Alzheimer's disease. Molecular docking studies supported these findings, showing strong interactions between the compounds and the active sites of enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). researchgate.net

Other research has identified benzothiazole-based compounds as inhibitors of the C-terminal domain of Heat shock protein 90 (Hsp90). mdpi.com Hsp90 is a molecular chaperone crucial for the stability and function of many proteins involved in cancer cell growth and survival. Inhibitors targeting the Hsp90 C-terminal domain can lead to the degradation of these client proteins, representing a viable anticancer strategy. mdpi.com Additionally, certain benzothiazole derivatives have been developed as potential molecular probes for imaging tau protein aggregates, which are hallmarks of Alzheimer's disease. rsc.org

Table 2: Molecular Targets of this compound Derivatives and Related Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Molecular Target(s) | Biological Pathway(s) | Therapeutic Area | Source(s) |

|---|---|---|---|---|

| Benzothiazole-phenyl analogs | Soluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH) | Eicosanoid and endocannabinoid metabolism | Pain, Inflammation | nih.govescholarship.org |

| 2-Amino-6-trifluoromethoxy benzothiazole | Excitatory amino acid receptors | Neurotransmission | Neurological Disorders | nih.gov |

| 2-Amino-6-trifluoromethoxy benzothiazole Schiff bases | COX-2, JNK, TNF-α, NF-kB, AChE, MAO-B | Neuroinflammation, Cholinergic signaling | Neurodegenerative Diseases | researchgate.net |

| 2,6-Disubstituted benzothiazoles | Hsp90 C-terminal domain | Protein folding and stability | Cancer | mdpi.com |

| Pyridinyl-butadienyl-benzothiazole (PBB3) analogs | Tau protein aggregates, Aβ plaques | Protein aggregation | Alzheimer's Disease | rsc.org |

Advanced Structure-Activity Relationships (SAR) and Pharmacophore Elucidation

The systematic exploration of structure-activity relationships (SAR) for this compound derivatives has provided crucial insights for designing more potent and selective agents. SAR studies focus on how modifications to the chemical structure, such as the position and nature of substituents, affect biological activity.

For dual inhibitors of sEH and FAAH, SAR studies of benzothiazole-phenyl analogs revealed that the placement of trifluoromethyl groups on the aromatic rings is well-tolerated at the ortho and para positions. nih.gov This indicates that these positions are amenable to substitution without disrupting the binding to the target enzymes. nih.govescholarship.org

In the development of Hsp90 C-terminal domain inhibitors, a focused library of 2,6-disubstituted benzothiazoles was synthesized and evaluated. mdpi.com The SAR was investigated by introducing various amines at position 2 and modifying the substituent at position 6. This work led to the identification of compounds with low micromolar antiproliferative activity against breast cancer cells, demonstrating that specific substitution patterns on the benzothiazole core are essential for potent Hsp90 inhibition. mdpi.com

SAR studies on benzo[d]thiazole-hydrazones as antimicrobial agents have shown that the type of substituent on an attached phenyl ring dictates the spectrum of activity. Electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) tended to increase antibacterial activity, whereas electron-withdrawing groups such as chloro (-Cl), nitro (-NO2), and fluoro (-F) generally enhanced antifungal activity. nih.gov This highlights the nuanced role of electronic effects in determining the biological action of benzothiazole derivatives.

Pharmacophore modeling, a computational method to identify the essential three-dimensional features required for biological activity, has also been applied. For Hsp90 inhibitors, a pharmacophore model (DHHRR) was developed, consisting of one hydrogen bond donor, two hydrophobic groups, and two aromatic rings. nih.gov This model was successfully used to screen for and identify novel chemical scaffolds with anti-Plasmodium activity by targeting the parasite's Hsp90. Such models provide a blueprint for the design of new inhibitors that fit the specific steric and electronic requirements of the target's binding site. nih.gov The combination of empirical SAR studies and computational pharmacophore elucidation provides a powerful, synergistic approach to the rational design of novel this compound-based therapeutic agents. ijper.org

Applications of 2 Trifluoromethyl Benzothiazole in Materials Science and Agrochemicals

Materials Science Applications

The distinct properties of 2-(Trifluoromethyl)benzothiazole make it a valuable component in the creation of advanced materials. Its incorporation can significantly enhance the performance and durability of polymers, coatings, and functional electronic materials.

Role in the Development of Advanced Materials

The introduction of the trifluoromethyl group into the benzothiazole (B30560) structure is a key factor in its utility for advanced materials. This group is known to enhance thermal stability and hydrophobicity. The benzothiazole core itself contributes to the rigidity and aromaticity of the resulting materials. Research into benzothiazole derivatives has demonstrated their potential in creating materials with high thermal resistance and stability, which are crucial for applications in demanding environments such as aerospace and electronics. pbipolymer.com The synergistic effect of the trifluoromethyl group and the benzothiazole moiety allows for the development of materials with superior performance characteristics. For instance, a related compound, 2-(trifluoromethyl)benzimidazole, has been used as a multifunctional additive in perovskite solar cells, where it passivates surface defects and improves environmental stability, leading to significantly higher power conversion efficiency. acs.org

Utilization in Functional Materials (e.g., Fluorescent Materials, Electroluminescent Devices)

Benzothiazole derivatives are widely recognized for their interesting photophysical properties, making them valuable in the development of functional materials like fluorescent dyes and organic light-emitting diodes (OLEDs). researchgate.net The benzothiazole core can act as an effective chromophore. Theoretical and experimental studies have shown that molecules incorporating benzothiazole can exhibit large molecular hyperpolarizability, which is beneficial for non-linear optical (NLO) materials. researchgate.net

The introduction of a trifluoromethyl group can further modulate the electronic and photophysical properties of these materials. For instance, theoretical studies on substituted benzothiazole-based fluorescent probes have shown that electron-withdrawing groups, such as the cyano group (which has some similar electronic effects to the trifluoromethyl group), can lead to a larger Stokes shift, a desirable property for fluorescent probes. nih.gov In the context of electroluminescent devices, benzothiazole-based materials have been successfully synthesized and used as blue fluorescent emitters in OLEDs. researchgate.net While the specific use of this compound in these devices is not detailed in the provided results, its derivatives are promising candidates for creating new functional materials with tailored optical and electronic properties.

Agrochemical Applications

The benzothiazole scaffold is a crucial component in the discovery of new agricultural chemicals due to its broad spectrum of biological activities. nih.gov The inclusion of a trifluoromethyl group often enhances the efficacy and stability of these agrochemicals.

Use as a Key Intermediate in the Synthesis of Agricultural Bactericides and Fungicides (e.g., Thifluzamide (B1681302) Production)

This compound serves as a vital building block in the synthesis of various agricultural fungicides and bactericides. One of the most notable examples is its role as a key intermediate in the production of thifluzamide. Thifluzamide is a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide used to control a wide range of fungal diseases in crops. The synthesis of thifluzamide and other related agrochemicals often involves the modification of the benzothiazole ring, and the presence of the trifluoromethyl group is critical for its biological activity. nih.gov The stability and reactivity of the this compound core make it a versatile starting material for creating complex and effective agrochemical molecules. ijper.orgnih.gov

Exploration in the Development of Novel Pesticides and Herbicides

Research has shown that benzothiazole derivatives possess a wide range of bioactivities, including insecticidal and herbicidal properties. nih.gov For example, a novel natural benzothiazole derivative has been discovered to have significant insecticidal activity against the fall armyworm. caas.cn The exploration of synthetic derivatives, such as those based on the this compound scaffold, is an active area of research aimed at discovering new and more effective crop protection agents. nih.govrsc.org The structural diversity that can be achieved by modifying the benzothiazole ring allows for the fine-tuning of biological activity against specific pests and weeds, offering potential solutions to challenges such as pesticide resistance. nih.govnih.gov

Advanced Research Techniques and Characterization of 2 Trifluoromethyl Benzothiazole

Spectroscopic Analysis in Research

Spectroscopic methods are fundamental tools for the characterization of 2-(trifluoromethyl)benzothiazole, each providing unique insights into its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F, 2D NMR) for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by probing the magnetic properties of its atomic nuclei.

¹H NMR: The proton NMR spectrum displays signals corresponding to the four distinct aromatic protons on the benzo-fused ring. The chemical shifts (δ), typically observed between 7.5 and 8.2 ppm in deuterated chloroform (B151607) (CDCl₃), and their coupling patterns are characteristic of the substitution pattern on the benzothiazole (B30560) core.

¹³C NMR: The carbon NMR spectrum provides evidence for all eight carbon atoms in the molecule. The trifluoromethyl group's carbon signal is split into a quartet due to coupling with the fluorine atoms. The other seven carbon signals, including those of the benzothiazole ring system, appear at distinct chemical shifts that confirm the fused-ring structure.

¹⁹F NMR: This technique is highly specific for the fluorine nuclei. The ¹⁹F NMR spectrum of this compound shows a singlet at approximately -68 ppm, which is a clear indicator of the CF₃ group and its electronic environment. beilstein-journals.org

¹⁵N NMR: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atom within the thiazole (B1198619) ring. The chemical shift of the nitrogen is sensitive to its hybridization and the electronic nature of the substituents, offering further structural confirmation.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons (¹H-¹H) and between protons and their directly attached carbons (¹H-¹³C), respectively. These experiments definitively assign each signal to its specific atom in the molecule, leaving no ambiguity in the structural elucidation.

Table 1: Representative NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H | 8.15 - 8.25 | Multiplet (Aromatic H) |

| ¹H | 7.90 - 8.00 | Multiplet (Aromatic H) |

| ¹H | 7.50 - 7.65 | Multiplet (Aromatic H) |

| ¹³C | ~163 (q) | Quartet (C=N) |

| ¹³C | 152.1 | Singlet (Ar-C) |

| ¹³C | 135.8 | Singlet (Ar-C) |

| ¹³C | 127.4 | Singlet (Ar-CH) |

| ¹³C | 126.9 | Singlet (Ar-CH) |

| ¹³C | 125.0 | Singlet (Ar-CH) |

| ¹³C | 122.1 | Singlet (Ar-CH) |

| ¹³C | ~120 (q) | Quartet (CF₃) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies. The key absorptions in the IR spectrum confirm the presence of the benzothiazole core and the trifluoromethyl group. Theoretical calculations, often using Density Functional Theory (DFT), can be used to predict the vibrational frequencies, which show good agreement with experimental data. drugbank.com

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1615 | C=N stretching | Thiazole ring |

| ~1475, 1430 | C=C stretching | Aromatic ring |

| 1300 - 1100 | C-F stretching | Trifluoromethyl (CF₃) |

| ~750 | C-H bending (out-of-plane) | Ortho-disubstituted benzene (B151609) ring |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. nih.gov For this compound, HRMS provides an exact mass measurement, which is used to confirm its elemental formula (C₈H₄F₃NS). hzdr.de This precise mass determination is a critical step in unequivocally identifying the compound, distinguishing it from isomers or other compounds with the same nominal mass.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated Mass (m/z) | Found Mass (m/z) | Technique |

|---|

UV-Visible Spectroscopy for Electronic Transitions and Solvatochromic Properties

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The spectrum of this compound typically shows absorption bands corresponding to π → π* transitions within the conjugated benzothiazole system. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.govijcce.ac.ir Studying these shifts can offer insights into the difference in dipole moment between the ground and excited states of the molecule.

Table 4: UV-Visible Absorption Data for this compound

| Solvent | λmax (nm) | Transition Type |

|---|---|---|

| Hexane | ~295, ~254 | π → π* |

X-ray Crystallography for Single-Crystal Structure Analysis and Conformation Studies

Table 5: Representative Crystallographic Parameters for a Benzothiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.842 |

| b (Å) | 5.750 |

| c (Å) | 12.964 |

| β (°) | 110.13 |

Computational and Theoretical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. drugbank.com Theoretical calculations can predict and rationalize the molecular geometry, electronic structure, and spectroscopic properties of this compound.

Researchers use computational models to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, including bond lengths and angles, which can then be compared to X-ray crystallography data.

Predict Spectroscopic Data: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Visible electronic transitions. researchgate.net These predicted spectra aid in the assignment of experimental signals and provide a deeper understanding of their origins.

Analyze Electronic Properties: Map the electron density distribution, calculate molecular orbital energies (such as HOMO and LUMO), and determine the molecular dipole moment. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

The synergy between these advanced computational methods and empirical spectroscopic and crystallographic data provides a comprehensive and detailed characterization of this compound, which is essential for its application in further research and material science.

Density Functional Theory (DFT) Calculations for Electronic Structures and Quantum Chemical Parameters

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. mdpi.com By calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton affinity (PA), DFT allows for the theoretical assessment of a compound's physicochemical characteristics and potential biological properties. mdpi.comnih.gov

In the context of benzothiazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and determine electronic properties. mdpi.comnih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For benzothiazole derivatives, studies show that the HOMO is often delocalized at one end of the molecule, while the LUMO is localized at the opposite end, which includes the benzothiazole moiety, indicating significant intramolecular charge transfer. researchgate.net In related structures like 2-(trifluoromethyl)phenothiazines, DFT has been used to calculate thermochemical parameters that predict the ability of the compounds to scavenge free radicals. mdpi.comresearchgate.net These quantum chemical calculations are invaluable for predicting the behavior of these compounds in biological systems. nih.gov

Table 1: Representative Quantum Chemical Parameters for Thiazole Derivatives from DFT Calculations Note: This table presents typical parameters investigated for related structures, as specific values for this compound were not detailed in the provided sources.

| Parameter | Description | Typical Application |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Relates to chemical reactivity and stability |

| Ionization Potential (IP) | Energy required to remove an electron | Predicts antioxidant activity via electron transfer |

| Proton Affinity (PA) | Negative of the enthalpy change for protonation | Relates to mechanisms of antioxidant activity |

| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and membrane permeability kbhgroup.in |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme, forecasting the affinity and interaction patterns. researchgate.net This method is instrumental in drug discovery and design. For benzothiazole derivatives, docking studies have been performed to investigate their potential as inhibitors for various protein targets.

Research has shown that benzothiazoles can interact effectively with the binding sites of enzymes like VEGFR-2, a key target in cancer therapy. researchgate.netnih.gov Docking simulations reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the benzothiazole derivatives and amino acid residues within the active site of the target protein. researchgate.net For instance, in one study, benzothiazole derivatives were docked into the VEGFR-2 enzyme, and the binding energy of the most promising compounds was found to be lower than that of the reference inhibitor, sorafenib (B1663141), which is consistent with experimental results. nih.gov

The process typically involves preparing the protein structure by removing non-essential components like water molecules and adding hydrogen atoms. researchgate.net The ligand's structure is then placed into the binding site, and its conformational flexibility is explored to find the most stable binding mode. The stability of these ligand-protein complexes is often further validated using molecular dynamics (MD) simulations, which analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over time. researchgate.net

Table 2: Examples of Protein Targets for Benzothiazole Derivatives in Molecular Docking Studies

| Target Protein | PDB ID | Biological Relevance | Investigated For |

| VEGFR-2 | Not specified | Angiogenesis, Cancer | Anticancer Activity researchgate.netnih.gov |

| BRAF Kinase | Not specified | Cell Growth, Cancer | Anticancer Activity nih.gov |

| SARS-CoV-2 Mpro | 6LU7 | Viral Replication | Antiviral Activity nih.gov |

| ACE2 Receptor | 6M18 | Viral Entry | Antiviral Activity nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net The fundamental principle is that variations in the structural or physicochemical properties of molecules in a series lead to changes in their biological activities. nih.gov

For benzothiazole derivatives, QSAR models have been developed to predict their cytotoxic and anthelmintic activities. researchgate.netscholars.direct These models are built using a set of "molecular descriptors," which are numerical values representing different aspects of a molecule's structure, such as its electronic properties (e.g., HOMO/LUMO energies, dipole moment), topology, and geometry. researchgate.netscholars.directbiolscigroup.us These descriptors are often calculated using DFT methods. scholars.directbiolscigroup.us

In a QSAR study on benzothiazole derivatives as cytotoxic inhibitors, it was found that the trifluoromethyl group is correlated with strong activity, and the presence of two trifluoromethyl groups further enhanced this effect. researchgate.net The resulting models, often developed using techniques like Partial Least Squares (PLS) regression, showed good predictive power, as indicated by statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). researchgate.netbiolscigroup.us A high Q² value (typically > 0.7) suggests a robust and predictive model. nih.govbiolscigroup.us These models can then be used to screen new, untested compounds in silico, prioritizing them for synthesis and experimental testing. nih.gov

Table 3: Statistical Indicators Used in QSAR Model Validation

| Indicator | Description | Significance |

| R² (Coefficient of Determination) | Proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | A value close to 1.0 indicates a good fit of the model to the data. researchgate.netkau.edu.sa |

| Q² (Cross-validation Coefficient) | A measure of the model's predictive power, determined by internal validation techniques like leave-one-out. | A high value (e.g., >0.7 or >0.9) indicates excellent predictive capability. biolscigroup.us |

| S (Standard Deviation) | A measure of the dispersion of the data points around the regression line. | A lower value indicates a better model. biolscigroup.us |

| F (Fischer's F-test value) | A statistical test that assesses the overall significance of the regression model. | A high value indicates that the model is statistically significant. biolscigroup.us |

Theoretical Investigations of Electronic Structures and Spectroscopic Properties of Iridium (III) Complexes Containing this compound Ligands